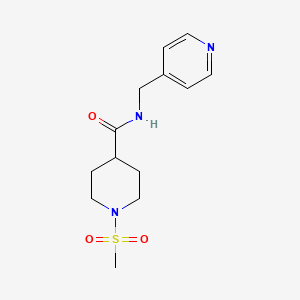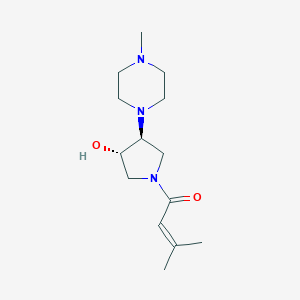![molecular formula C20H22N2O2 B5349150 2-methoxy-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-2-phenylacetamide](/img/structure/B5349150.png)
2-methoxy-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-2-phenylacetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMPI or Ro 31-8220, and it belongs to the family of indolocarbazole compounds. MMPI has been shown to have a wide range of biochemical and physiological effects, and it has been used in various research studies to investigate the mechanisms of action of different compounds.
Mécanisme D'action
The mechanism of action of MMPI is complex and involves the inhibition of different protein kinases and phosphatases. MMPI is known to inhibit protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation. MMPI also inhibits other protein kinases, including protein kinase A (PKA) and protein kinase G (PKG). In addition, MMPI is known to inhibit various phosphatases, including protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases.
Biochemical and Physiological Effects:
MMPI has a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. MMPI has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. In addition, MMPI has been shown to have anti-inflammatory effects and to inhibit the production of various inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMPI in lab experiments is its ability to inhibit different protein kinases and phosphatases. This makes it a useful tool for investigating the mechanisms of action of different compounds. However, MMPI also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by various factors such as cell type and culture conditions.
Orientations Futures
There are several future directions for research involving MMPI. One area of interest is the development of new compounds that are more potent and selective inhibitors of protein kinases and phosphatases. Another area of interest is the investigation of the potential of MMPI as a cancer treatment, either alone or in combination with other compounds. In addition, MMPI could be used to investigate the role of different protein kinases and phosphatases in various cellular processes, including cell division, differentiation, and apoptosis.
Méthodes De Synthèse
MMPI can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of different chemical reactions to produce the compound, while biotechnology involves the use of living organisms such as bacteria or fungi to produce the compound. The most common method of synthesizing MMPI involves the use of chemical reactions, which usually involves the use of a series of reagents and solvents.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential applications in scientific research. It has been used to investigate the mechanisms of action of different compounds, including protein kinases and phosphatases. MMPI has also been used to study the effects of different compounds on various cellular processes, including cell division, apoptosis, and differentiation. In addition, MMPI has been used in various cancer research studies to investigate the potential of different compounds as cancer treatments.
Propriétés
IUPAC Name |
2-methoxy-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-16-11-7-8-12-17(16)21-18(14)13-22(2)20(23)19(24-3)15-9-5-4-6-10-15/h4-12,19,21H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLFGIKLBGGAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CN(C)C(=O)C(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349071.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5349087.png)
![1-({1-[(6'-methoxy-2,3'-bipyridin-5-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5349094.png)
![1-{1-[(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5349100.png)
![2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5349107.png)
![4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5349112.png)
![2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5349118.png)
![8-methoxy-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5349126.png)

![4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B5349147.png)
![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5349153.png)
![ethyl 3-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5349156.png)
![4-(cyclopropylmethyl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5349161.png)
